molecular formula C23H15ClN4O3 B2442752 2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 309926-94-1

2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B2442752
CAS No.: 309926-94-1
M. Wt: 430.85
InChI Key: RUVUMXPKZVOQMZ-UHFFFAOYSA-N
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Description

2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its complex structure and biological activity make it a valuable tool for studying molecular interactions and developing new therapeutic agents. It has shown potential in anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the desired pyrazole derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions using appropriate nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation reactions may yield carboxylic acids or ketones.

  • Reduction reactions can produce amines or alcohols.

  • Substitution reactions can lead to the formation of various substituted pyrazole derivatives.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Pyrano[3,2-c]chromene derivatives

  • Other substituted pyrazole compounds

This comprehensive overview highlights the significance of 2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile in scientific research and its potential applications in various fields. Its unique structure and biological activities make it a valuable compound for further study and development.

Properties

IUPAC Name

2-amino-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3/c1-12-17(21(24)28(27-12)13-7-3-2-4-8-13)18-15(11-25)22(26)31-20-14-9-5-6-10-16(14)30-23(29)19(18)20/h2-10,18H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVUMXPKZVOQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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